molecular formula C20H18N4O3S B2926251 N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946336-15-8

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2926251
CAS No.: 946336-15-8
M. Wt: 394.45
InChI Key: PYISUPJITKALGQ-UHFFFAOYSA-N
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Description

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide: is a synthetic organic compound with potential applications across various scientific disciplines. Characterized by a complex molecular structure involving quinoline, thiazole, and pyridine rings, this compound exhibits unique chemical properties that make it suitable for a range of chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps that generally start with the preparation of intermediates. These intermediates are often derived from commercially available starting materials:

  • Step 1: Synthesis of 3,4-dihydroquinolin-1(2H)-yl intermediate through cyclization reactions.

  • Step 2: Formation of the thiazol-2-yl intermediate via condensation reactions.

  • Step 3: Coupling of the intermediates using oxoethyl linkers under controlled conditions, typically involving catalysts such as palladium or copper.

  • Step 4: Final cyclization and amide formation to yield the target compound.

Industrial Production Methods: On an industrial scale, the production process may be optimized for higher yields and purity, involving:

  • Use of batch reactors for controlled synthesis.

  • Implementation of purification techniques such as recrystallization or chromatography.

  • Automation of reaction monitoring to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: This process involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: The addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: The replacement of a functional group by another, which can occur through nucleophilic or electrophilic substitution, depending on the reactants and conditions.

Common Reagents and Conditions:

  • Oxidation Agents: Potassium permanganate, hydrogen peroxide.

  • Reduction Agents: Sodium borohydride, lithium aluminum hydride.

  • Catalysts for Substitution: Palladium, copper catalysts.

Major Products Formed: Depending on the reaction, the major products can vary:

  • Oxidation: Formation of quinoline-N-oxide derivatives.

  • Reduction: Formation of quinoline derivatives with reduced aromaticity.

  • Substitution: Formation of various substituted thiazole or pyridine derivatives.

Scientific Research Applications

Applications in Chemistry:

  • Catalyst Design: Used as a ligand in catalysis.

  • Organic Synthesis: Key intermediate in the synthesis of complex organic molecules.

Applications in Biology:

  • Biological Markers: Potential use in studying biological pathways.

  • Enzyme Inhibition: Acts as a scaffold for designing enzyme inhibitors.

Applications in Medicine:

  • Drug Development: Basis for synthesizing potential therapeutic agents.

  • Diagnostics: Use in imaging and diagnostic assays.

Applications in Industry:

  • Material Science: Utilized in the development of new materials.

  • Chemical Engineering: Applied in the creation of novel chemical processes.

Mechanism of Action

The compound's mechanism of action often involves:

  • Molecular Targets: Interaction with specific enzymes or receptors.

  • Pathways Involved: Can modulate biochemical pathways through binding interactions.

Comparison with Similar Compounds

  • N-(3-(2-(1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide: : Similar structure with tetrahydroquinoline instead of dihydroquinoline.

  • N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)oxazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide: : Thiazole ring replaced by oxazole.

  • N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyrimidine-3-carboxamide: : Pyridine ring replaced by pyrimidine.

Uniqueness:

  • Specificity: Unique interaction with certain biological targets.

  • Stability: Enhanced stability under various chemical conditions.

Properties

IUPAC Name

N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c25-17(24-10-4-6-13-5-1-2-8-16(13)24)11-14-12-28-20(22-14)23-19(27)15-7-3-9-21-18(15)26/h1-3,5,7-9,12H,4,6,10-11H2,(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYISUPJITKALGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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